

StickyCat Cl: A Technical Guide to a Water-Soluble Olefin Metathesis Catalyst

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Compound of Interest

Compound Name: *StickyCat Cl*

Cat. No.: *B6289728*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of **StickyCat Cl**, a water-soluble, second-generation Grubbs-type catalyst. Its unique properties, including high stability and ease of removal from reaction products, make it a valuable tool in various stages of chemical synthesis and drug development.

Introduction

StickyCat Cl, chemically known as (1,3-dimesityl-4-((trimethylammonio)methyl)imidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride, is a ruthenium-based olefin metathesis catalyst.^[1] Its key feature is the presence of a quaternary ammonium tag, which imparts water solubility and facilitates its removal from organic reaction media.^[1] This catalyst is particularly useful for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) reactions, especially in processes where metal contamination of the final product is a critical concern.

Physicochemical Properties and Characterization

A summary of the key properties of **StickyCat Cl** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₃₅ H ₄₈ Cl ₃ N ₃ ORu	[1]
Molecular Weight	734.20 g/mol	[1]
CAS Number	1452227-72-3	[1]
Appearance	Green powder	
Solubility	Water soluble, insoluble in organic solvents	[1]
Stability	High stability, allows for handling in air	
Storage	Long-term (>1 week): 2-8 °C under inert gas. Short-term (<1 week): Ambient temperature under inert gas.	[1]

Characterization Data:

While detailed NMR and IR spectral data are not publicly available, the structure of **StickyCat Cl** has been confirmed through standard analytical techniques consistent with organometallic complexes. Characterization would typically involve:

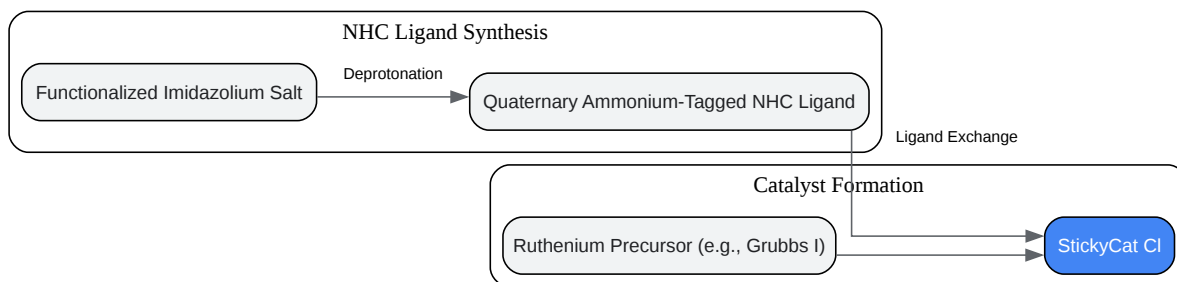
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the organic ligand structure.
- Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups.
- Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Synthesis of StickyCat Cl

The detailed synthesis protocol for **StickyCat Cl** is proprietary and is protected by patent PCT/EP2013/053967.[1] However, a general synthetic approach for related ammonium-tagged

Grubbs-type catalysts involves the modification of the N-heterocyclic carbene (NHC) ligand of a precursor complex.

Below is a logical workflow illustrating the probable synthetic strategy.



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*A logical workflow for the synthesis of **StickyCat Cl**.*

Experimental Protocols: Olefin Metathesis and Catalyst Removal

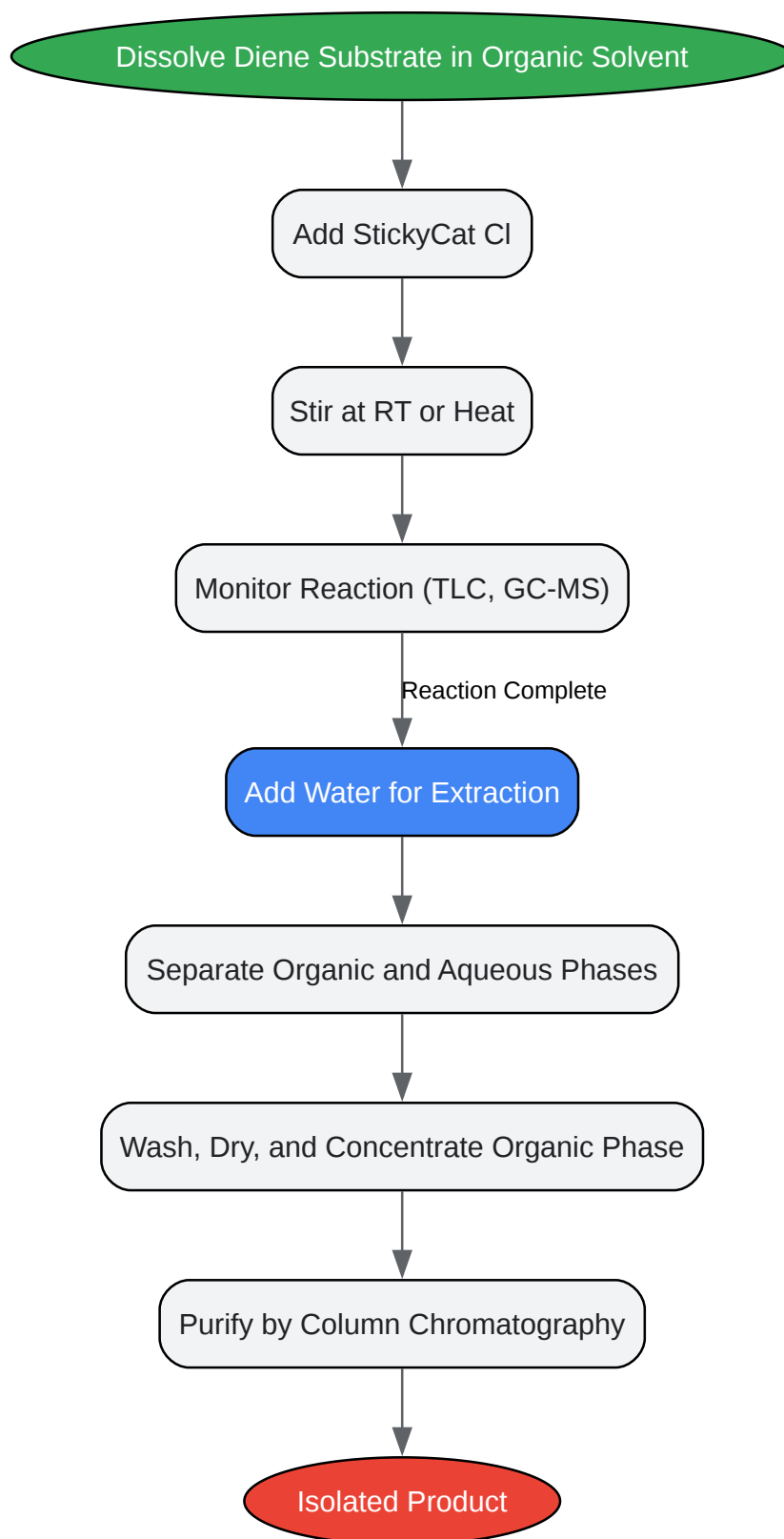
The primary application of **StickyCat Cl** is in olefin metathesis reactions. Its water solubility allows for straightforward removal of the ruthenium catalyst from the organic product stream.

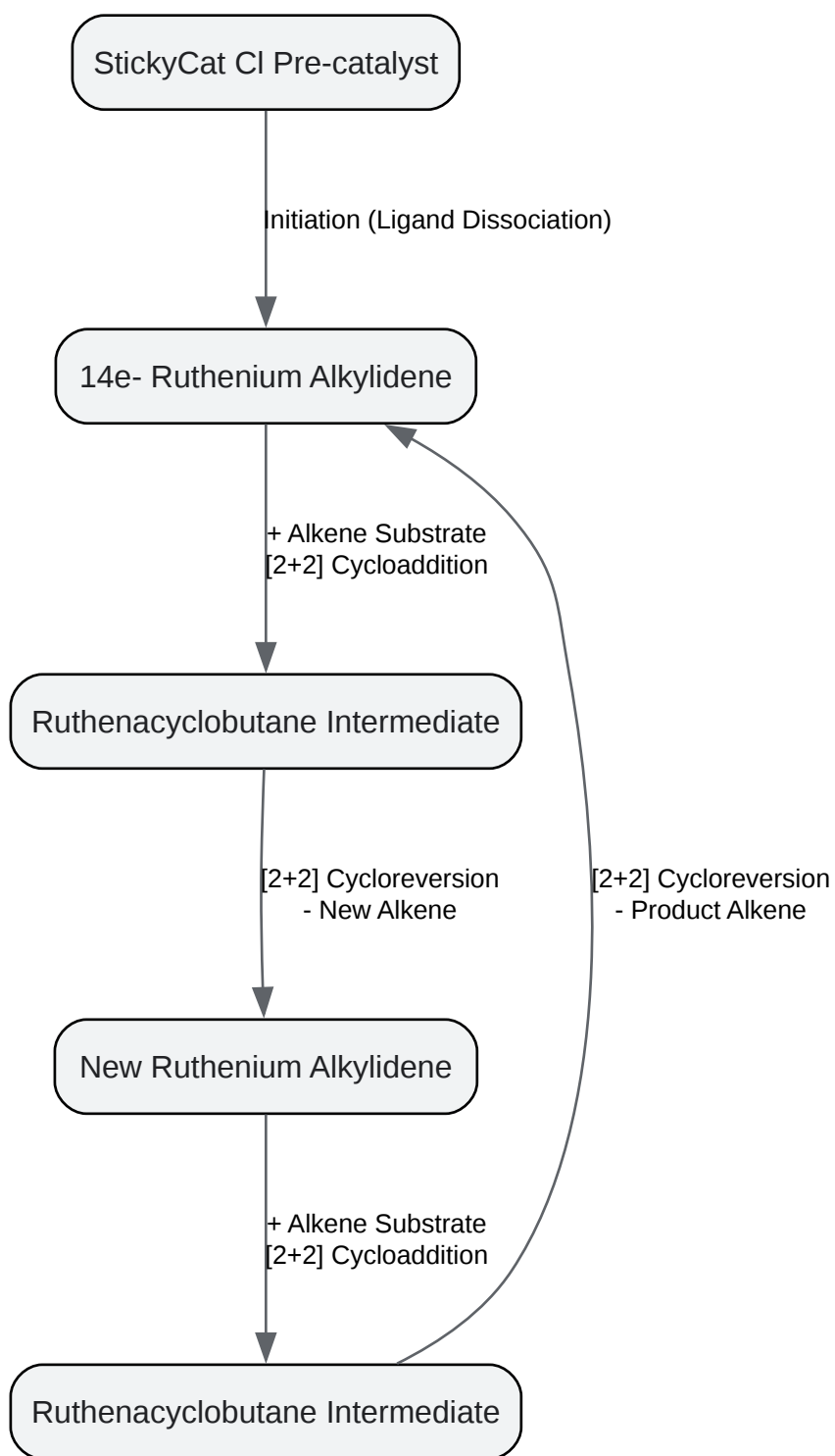
A. General Protocol for Ring-Closing Metathesis (RCM):

- **Reaction Setup:** In a round-bottom flask, dissolve the diene substrate in a suitable organic solvent (e.g., dichloromethane, toluene).
- **Catalyst Addition:** Add **StickyCat Cl** (typically 0.1-5 mol%) to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature or elevated temperature, monitoring the reaction progress by TLC or GC-MS.

- **Catalyst Removal:** Upon completion, add water to the reaction mixture and stir vigorously. The water-soluble **StickyCat CI** will partition into the aqueous phase.
- **Work-up:** Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography.

The following diagram illustrates the experimental workflow for a typical RCM reaction followed by catalyst removal.





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References

- 1. [apeiron-synthesis.com](https://www.apeiron-synthesis.com) [[apeiron-synthesis.com](https://www.apeiron-synthesis.com)]
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